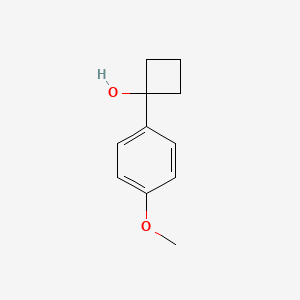

1-(4-Methoxyphenyl)cyclobutanol

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOSBMFOMQBMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photochemical and Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a prominent approach for constructing cyclobutane rings, especially from styrene derivatives. For example, the synthesis of cyclobutane lignans via a photochemical [2+2] cycloaddition involves irradiating styrene derivatives to form the cyclobutane core, followed by functional group modifications. Although specific to lignans, this method underscores the potential for direct cyclobutane formation from aromatic precursors with methoxy groups at the para position, which can be further elaborated into cyclobutanols via reduction or hydrolysis.

Radical and Metal-Catalyzed Cyclization

Radical-mediated cyclization using tin or other radical initiators can be employed to generate cyclobutane rings from suitable precursors. For instance, the condensation of allylstannane with aldehydes or ketones, followed by cyclization, can yield cyclobutane derivatives. Palladium-catalyzed cyclizations also facilitate the formation of cyclobutane rings from alkenic or alkynic precursors, which can be oxidized or reduced to cyclobutanols.

[2+2] Cycloaddition of Alkenes or Alkynes

[2+2] cycloaddition reactions of alkenes or alkynes are classical methods for cyclobutane synthesis. In particular, the use of ketenes or alkynes with olefins under photochemical or thermal conditions can produce cyclobutanones, which are then converted into cyclobutanols via reduction.

- Reacting a suitable styrene derivative with ketenes or alkynes under UV irradiation or thermal conditions.

- Subsequent reduction of the cyclobutanone to the corresponding cyclobutanol using sodium borohydride or lithium aluminum hydride.

Ring-Closing Metathesis and Cyclization

Although less common for aromatic cyclobutanols, ring-closing metathesis (RCM) can be used to form cyclobutane rings from dienes or alkene precursors. This method typically requires the presence of suitable olefinic groups positioned to facilitate cyclization, followed by functionalization to introduce the methoxyphenyl group.

Functionalization of Phenylcyclobutanols

The synthesis of 1-(4-Methoxyphenyl)cyclobutanol often involves the functionalization of phenylcyclobutanols. A general route includes:

- Starting from phenylcyclobutanone derivatives.

- Reducing the ketone to the corresponding alcohol using NaBH₄ or LiAlH₄.

- Introducing the methoxy group via nucleophilic aromatic substitution or O-methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Specific Synthesis Data and Research Outcomes

| Methodology | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Photochemical [2+2] | Styrene derivatives | UV light | - | Variable | Effective for cyclobutane core formation, subsequent functionalization needed |

| Radical cyclization | Allylstannanes | Radical initiators | Reflux or room temp | Moderate to high | Suitable for aromatic substitutions, yields vary |

| [2+2] Cycloaddition of alkynes | Alkynes + olefins | Thermal or photochemical | - | 39-80% | Produces cyclobutanones, reducible to alcohols |

| Metal-catalyzed cyclization | Alkynes or alkenes | Pd, Ni catalysts | Reflux | Variable | Often requires subsequent reduction |

Research Outcomes and Challenges

- Efficiency: Photochemical methods are efficient but require specialized equipment and control over irradiation conditions.

- Selectivity: [2+2] cycloaddition generally provides regio- and stereoselectivity, but side reactions can occur.

- Functional Group Compatibility: Radical and metal-catalyzed methods show good tolerance for various substituents but may need optimization to prevent over-reduction or polymerization.

- Yield Variability: Yields depend on the specific substrates and conditions, with some methods achieving yields above 80%, while others are more moderate.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

Substitution: It can participate in substitution reactions where the methoxy group or the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclobutanol is an organic compound with a cyclobutane ring structure substituted with a para-methoxyphenyl group. It has a molecular formula of and a molar mass of approximately 194.24 g/mol. This compound is a colorless to light yellow solid, soluble in organic solvents like ether and dimethylformamide, and it decomposes at elevated temperatures, with a melting point around 91-93 °C.

Scientific Research Applications

This compound is a versatile intermediate in organic synthesis due to its reactivity.

Organic Synthesis

- It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- This compound can undergo ring-opening reactions, providing access to various functionalized compounds.

- It can be used in C–H functionalization reactions to access pseudodimeric cyclobutane natural products .

- The compound is involved in photochemical methods for organic synthesis, allowing for the creation of products that are difficult to obtain through conventional methods .

Material Science

- It is applicable in material science.

Synthesis Methods

- One method involves reacting 4-methoxyphenylmagnesium bromide with cyclobutanone.

- Another method includes the reaction of 1-ethoxycyclobutanol with anisole, catalyzed by Lewis acids.

- A further method is the [2+2] photocycloaddition of 4-methoxybenzaldehyde with ethylene.

Roles

- Chemical building block

- pharmaceutical intermediate

- Agrochemical intermediate

Safety

- While specific safety data for this compound may not be readily available, general safety precautions for handling organic compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to minimize exposure to vapors or dust.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)cyclobutanol exerts its effects involves interactions with various molecular targets and pathways. It is known to interact with enzymes and receptors, influencing biochemical processes . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanol Derivatives with Aromatic Substituents

Key Compounds:

1-(4-Bromophenyl)-3,3-diphenylcyclobutan-1-ol (Compound 2) Synthesis: Prepared via Pd-catalyzed ring-opening polymerization, highlighting its utility in polymer chemistry . Structural Difference: The bromophenyl group increases molecular weight and alters electronic properties compared to the methoxyphenyl group in 1-(4-Methoxyphenyl)cyclobutanol.

Applications: Amino groups may improve solubility and bioavailability, contrasting with the methoxy group’s electron-donating effects.

Table 1: Physical Properties of Cyclobutanol Derivatives

Heterocyclic Analogs: Azetidinones

Key Compound: 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)

- Structure: A four-membered β-lactam ring with methoxyphenyl and phenoxy groups.

- Properties: Melting point = 188–189°C, indicating higher crystallinity than cyclobutanol derivatives .

- Reactivity: The β-lactam ring is prone to hydrolysis, unlike the stable cyclobutanol ring.

Table 2: Comparison of Cyclic Alcohols and Lactams

| Compound | Ring Type | Key Functional Groups | Stability | |

|---|---|---|---|---|

| This compound | Cyclobutanol | Hydroxyl, methoxyphenyl | Moderate (strained ring) | |

| 3a (Azetidin-2-one) | β-Lactam | Lactam, phenoxy | Low (hydrolysis-prone) |

Ester and Ketone Derivatives

1-(4-Methoxyphenyl)cyclobutyl acetate Synthesis: Derived via acetylation of the parent cyclobutanol.

1-(4-Methoxyphenyl)-3,3-dimethylbutan-2-one Structure: Open-chain ketone with a methoxyphenyl group. Reactivity: The ketone group enables nucleophilic additions, unlike the hydroxyl group in cyclobutanol .

Table 3: Functional Group Impact on Reactivity

Substituent Effects on Bioactivity (Inference from Chalcone Derivatives)

Although direct data for this compound are lacking, chalcone analogs with methoxyphenyl groups (e.g., Compound 1 in ) demonstrate:

- Antioxidant Activity : EC50 values < 10 μM in H2O2-induced oxidative stress models.

- Structure-Activity Relationship (SAR) : Methoxy groups at the 4-position enhance electron donation, stabilizing free radicals .

Q & A

What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)cyclobutanol?

This compound is typically synthesized via annulation reactions using cyclobutanol derivatives as intermediates. For example, alkynyl cyclobutanol precursors (e.g., 1-((4-methoxyphenyl)ethynyl)cyclobutanol) undergo redox-neutral annulation with N-phenoxyacetamides in the presence of silver triflate (AgOTf) as a catalyst. This method yields benzofuran derivatives with high regioselectivity and yields exceeding 90% under optimized conditions . Alternative approaches may involve Friedel-Crafts alkylation or cyclization of substituted propargyl alcohols.

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Key variables include:

- Catalyst loading : AgOTf at 10 mol% enhances electrophilic activation of alkynes.

- Solvent systems : Dichloroethane (DCE) improves solubility and reaction homogeneity.

- Temperature : Reactions performed at 80–100°C balance kinetic efficiency and thermal stability of intermediates.

- Substrate ratios : A 1:1.2 molar ratio of N-phenoxyacetamide to cyclobutanol precursor minimizes side reactions.

For example, optimizing these parameters in the synthesis of benzofuran-2-yl butanones achieved yields up to 97% .

What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy :

- ¹H NMR identifies aromatic protons (δ 7.5–7.7 ppm for methoxyphenyl groups) and cyclobutane protons (δ 2.6–3.0 ppm).

- ¹³C NMR confirms carbonyl carbons (δ ~192 ppm) and quaternary cyclobutane carbons.

- HRMS : Validates molecular formulas (e.g., [M+Na⁺] calculated for C₁₉H₁₈O₂: 301.1199) .

- FTIR : Detects C=O stretches (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

How should researchers address discrepancies in spectral data during structural elucidation?

- Verify purity : Use HPLC or GC-MS to rule out impurities affecting spectral peaks.

- Cross-reference analogs : Compare data with structurally related compounds (e.g., 1-(4-methylphenyl)ethanol’s NMR shifts) .

- Computational validation : Employ DFT calculations to predict NMR/IR spectra and reconcile experimental anomalies .

What in vitro models are suitable for assessing the bioactivity of this compound?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .

- Enzyme inhibition studies : Screen against kinases or oxidoreductases via fluorometric or colorimetric assays.

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate therapeutic indices.

How do environmental factors influence the stability of this compound?

- Temperature : Store at –20°C to prevent thermal degradation.

- pH : Neutral buffers (pH 6–8) minimize hydrolysis of the methoxy group.

- Light : Protect from UV exposure to avoid photolytic cleavage of the cyclobutane ring .

What advanced computational methods aid in designing derivatives with enhanced properties?

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger.

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with bioactivity .

- MD simulations : Assess conformational stability of cyclobutanol derivatives in aqueous environments .

How can biocatalytic synthesis improve the sustainability of this compound production?

- Enzyme selection : Use Daucus carota cells for asymmetric reductions, as demonstrated for similar aryl alcohols .

- Green solvents : Replace dichloroethane with cyclopentyl methyl ether (CPME) or ionic liquids.

- Waste reduction : Implement flow chemistry to enhance atom economy and reduce byproducts .

What strategies resolve low yields in cyclobutane ring formation?

- Strain mitigation : Incorporate electron-withdrawing groups to stabilize the cyclobutane ring.

- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) for improved cyclization efficiency.

- Microwave assistance : Reduce reaction times and enhance yields via microwave-assisted synthesis .

How are unexpected byproducts analyzed and mitigated in annulation reactions?

- LC-MS profiling : Identify side products (e.g., dimerized intermediates) early in reaction monitoring.

- Mechanistic studies : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps and pinpoint side reactions.

- Additive screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.